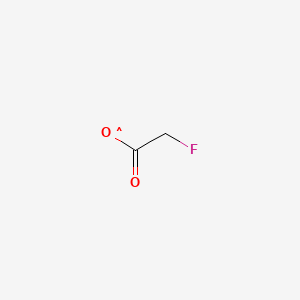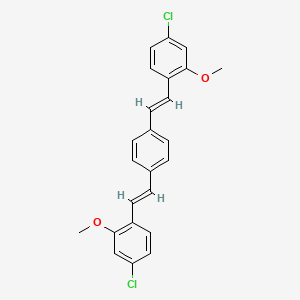
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene is an organic compound with the molecular formula C24H20Cl2O2 It is known for its unique structural properties, which include two vinyl groups attached to a benzene ring, each substituted with a 4-chloro-2-methoxyphenyl group
Preparation Methods
The synthesis of 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with 1,4-dibromobenzene under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the aldehyde groups react with a phosphonium ylide to form the vinyl groups. The reaction conditions often include the use of a strong base such as potassium tert-butoxide and a solvent like tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound .
Chemical Reactions Analysis
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene has several scientific research applications, including:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated structure, which allows for efficient charge transport.
Organic Electronics: The compound is investigated for use in organic photovoltaic cells (OPVs) and field-effect transistors (OFETs) because of its ability to form stable thin films with desirable electronic properties.
Biological Studies: Researchers explore its potential as a fluorescent probe for biological imaging, given its strong fluorescence properties.
Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as an anticancer agent, due to its ability to interact with specific molecular targets in cells.
Mechanism of Action
The mechanism by which 1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in materials science or biological systems .
Comparison with Similar Compounds
1,4-Bis(2-(4-chloro-2-methoxyphenyl)vinyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(2-(4-methoxyphenyl)vinyl)benzene: This compound lacks the chloro substituents, which can affect its electronic properties and reactivity.
1,4-Bis(2-(4-chlorophenyl)vinyl)benzene: This compound lacks the methoxy groups, which can influence its solubility and interaction with other molecules.
1,4-Bis(2-(4-bromophenyl)vinyl)benzene:
The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which confer distinct electronic and steric properties that can be advantageous in various applications .
Properties
CAS No. |
84100-88-9 |
|---|---|
Molecular Formula |
C24H20Cl2O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
4-chloro-1-[(E)-2-[4-[(E)-2-(4-chloro-2-methoxyphenyl)ethenyl]phenyl]ethenyl]-2-methoxybenzene |
InChI |
InChI=1S/C24H20Cl2O2/c1-27-23-15-21(25)13-11-19(23)9-7-17-3-5-18(6-4-17)8-10-20-12-14-22(26)16-24(20)28-2/h3-16H,1-2H3/b9-7+,10-8+ |
InChI Key |
XNCPIXSHYKUKIJ-FIFLTTCUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)/C=C/C2=CC=C(C=C2)/C=C/C3=C(C=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=CC2=CC=C(C=C2)C=CC3=C(C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
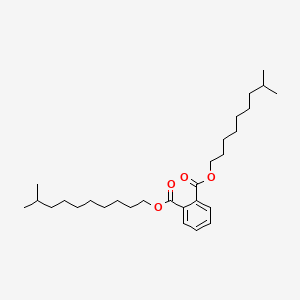
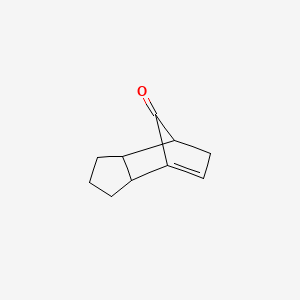
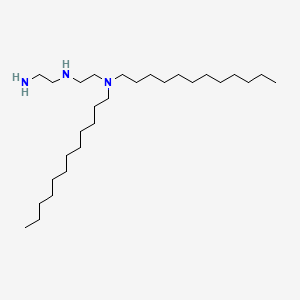
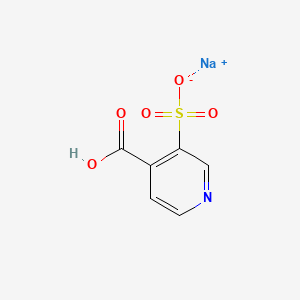
![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)

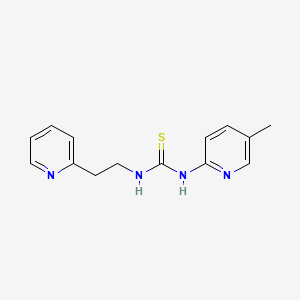
![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)

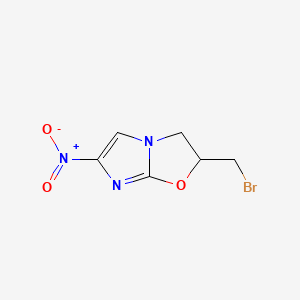
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
